molecular formula C14H14BrNO2S B2584280 4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide CAS No. 1795084-93-3

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide

Cat. No.: B2584280
CAS No.: 1795084-93-3
M. Wt: 340.24
InChI Key: VFOONURQMVDPCZ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide (CAS No: 1795084-93-3, Molecular Formula: C14H14BrNO2S) is a high-purity synthetic thiophene-carboxamide derivative designed for advanced pharmaceutical and biological research. This compound is a strategic intermediate in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. Thiophene-carboxamide derivatives have demonstrated significant promise in anticancer research, showing potent activity against hepatocellular carcinoma (Hep3B) and other cancer cell lines by potentially mimicking the mechanism of natural tubulin-binding agents like Combretastatin A-4 (CA-4) . The molecular architecture of this compound features key functional handles for further derivatization: the bromo substituent serves as a versatile site for metal-catalyzed cross-coupling reactions (e.g., Suzuki reactions), while the carboxamide and hydroxy groups provide points for hydrogen bonding and molecular recognition in biological systems . Thiophene-based compounds are recognized as privileged scaffolds in drug discovery due to their wide range of therapeutic applications, which include serving as kinase inhibitors, antimicrobials, and anti-inflammatory agents . This product is offered for research applications exclusively, including as a building block for constructing combinatorial libraries, a candidate for high-throughput screening against biological targets, and a lead compound for structure-activity relationship (SAR) studies. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can access this compound in various quantities to support their investigative work .

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-11-7-13(19-9-11)14(18)16-8-12(17)6-10-4-2-1-3-5-10/h1-5,7,9,12,17H,6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOONURQMVDPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Thiophene vs. Benzene Core : The thiophene ring in the target compound introduces sulfur-mediated conjugation, which may lower the HOMO-LUMO gap compared to benzene-core analogs like 4-bromo-N-(dimethylcarbamothioyl)benzamide. This could enhance reactivity in electrophilic substitution or charge-transfer interactions .
  • Bromo Substituent: The 4-bromo group is common in both thiophene and benzene derivatives.
Table 1: Key Structural Differences
Compound Core Structure Amide Substituent Notable Functional Groups
Target Compound Thiophene 2-Hydroxy-3-phenylpropyl -OH, -Br
4-Bromo-N-(dimethylcarbamothioyl)benzamide Benzene Dimethylcarbamothioyl -S-, -Br
N,N-Diethyl-N’-benzoylthiourea Benzene Diethylthiourea -S-, -C=O

Spectroscopic and Computational Analysis

  • FT-IR Signatures : The target compound’s IR spectrum would feature:
    • C=O Stretch : ~1650–1700 cm⁻¹ (amide I band).
    • O-H Stretch : ~3200–3600 cm⁻¹ (broad, from hydroxy group).
    • C-Br Stretch : ~500–600 cm⁻¹.

      These peaks align with benzoylthiourea derivatives but differ in O-H and S-related vibrations .
  • DFT Studies : Density-functional theory (DFT) calculations, as discussed in , could predict the compound’s thermochemical properties (e.g., atomization energies) and electronic structure, though exact data are unavailable .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. React 4-bromothiophene-2-carboxylic acid with a coupling agent (e.g., EDCI or DCC) to activate the carboxyl group, followed by reaction with 2-hydroxy-3-phenylpropylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry are critical . Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can solubility challenges be addressed during experimental design?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO or DMF) is limited due to the hydrophobic phenyl and bromothiophene moieties. Use co-solvent systems (e.g., DMSO-water gradients) or derivatize the hydroxyl group with protective groups (e.g., acetyl) to enhance solubility during synthesis. Post-synthesis deprotection can restore functionality .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1 \text{H}-NMR (δ 7.2–7.4 ppm for aromatic protons, δ 1.8–2.2 ppm for CH2_2 groups) and 13C^{13} \text{C}-NMR (δ 120–140 ppm for thiophene carbons).
  • IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and hydroxyl O-H stretch (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z: ~365.0 for C14_{14}H13_{13}BrN2_2O2_2S) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Analyze HOMO-LUMO gaps to assess stability and charge-transfer potential. Compare computed NMR shifts with experimental data to validate structural accuracy .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Replicate studies under standardized protocols (e.g., fixed IC50_{50} measurement in triplicate) and perform meta-analyses using tools like RevMan. Cross-reference with structural analogs (e.g., ’s thiourea derivatives) to identify structure-activity trends .

Q. How does the compound interact with transition metals, and what are the implications for catalysis?

  • Methodological Answer : The amide and hydroxyl groups act as bidentate ligands for metals like Cu(II) or Co(II). Synthesize complexes by reacting the compound with metal salts (e.g., CuCl2_2) in ethanol. Characterize via UV-Vis (d-d transitions), cyclic voltammetry (redox peaks), and X-ray crystallography. Applications include catalysis in C-C coupling reactions .

Q. What factorial design approaches optimize reaction yields?

  • Methodological Answer : Use a 2k^k factorial design to test variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Analyze via ANOVA to identify significant factors. Response surface methodology (RSM) can refine optimal conditions, reducing trial runs by 40% .

Data Analysis and Validation

Q. How to validate purity and identity when commercial standards are unavailable?

  • Methodological Answer : Combine orthogonal techniques:
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Elemental Analysis : Compare calculated vs. observed %C, %H, %N.
  • Cross-polarization magic-angle spinning (CP/MAS) NMR : Confirm crystallinity and absence of polymorphs .

Q. What are the best practices for storing the compound to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials. Monitor stability via periodic TLC or HPLC. For long-term storage, lyophilize and seal in vacuum-sealed bags with desiccants .

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